2-Bromo-1-(difluoromethyl)-4-iodobenzene
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Overview
Description
2-Bromo-1-(difluoromethyl)-4-iodobenzene is an organohalogen compound that features both bromine and iodine atoms attached to a benzene ring, along with a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(difluoromethyl)-4-iodobenzene typically involves halogenation reactions. One common method is the bromination of 1-(difluoromethyl)-4-iodobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(difluoromethyl)-4-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide in acetone for the Finkelstein reaction.
Suzuki-Miyaura Coupling: Typical reagents include palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases such as potassium carbonate in a solvent like toluene or ethanol.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted benzenes.
Coupling Products: Products typically include biaryl compounds or other complex organic molecules.
Scientific Research Applications
2-Bromo-1-(difluoromethyl)-4-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique halogenated structure.
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(difluoromethyl)-4-iodobenzene in chemical reactions typically involves the activation of the carbon-halogen bonds. In coupling reactions, the palladium catalyst facilitates the oxidative addition of the carbon-halogen bond, followed by transmetalation with the boronic acid and reductive elimination to form the final product .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(difluoromethyl)-4-fluorobenzene
- 1-Bromo-2-difluoromethylbenzene
- 1-Bromo-3,5-difluorobenzene
Uniqueness
2-Bromo-1-(difluoromethyl)-4-iodobenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to compounds with only one type of halogen. This dual-halogen structure allows for more versatile synthetic applications and the potential for creating more complex molecules.
Properties
IUPAC Name |
2-bromo-1-(difluoromethyl)-4-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2I/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKGPLBIKJLFGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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